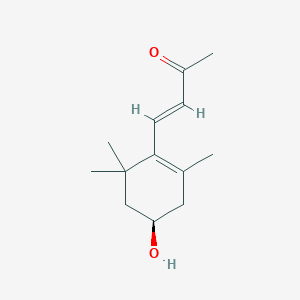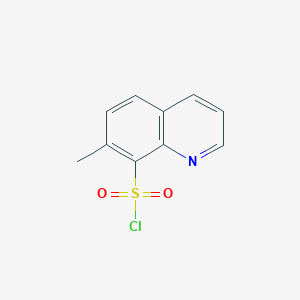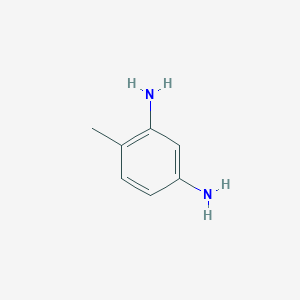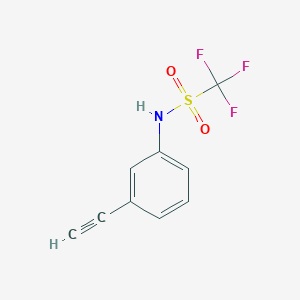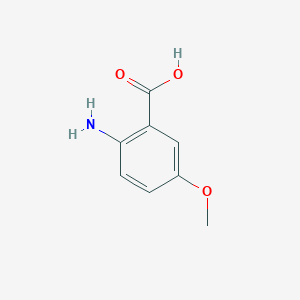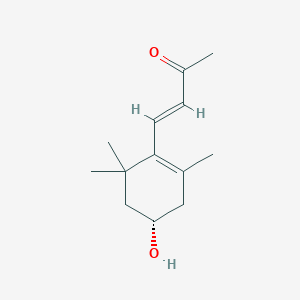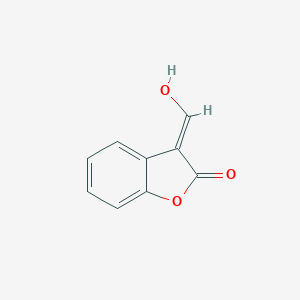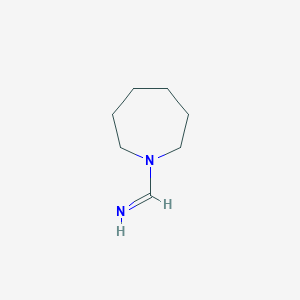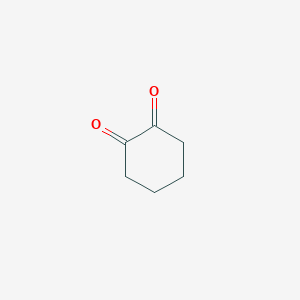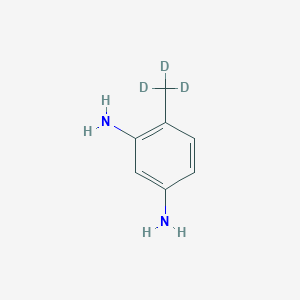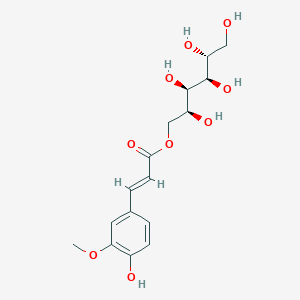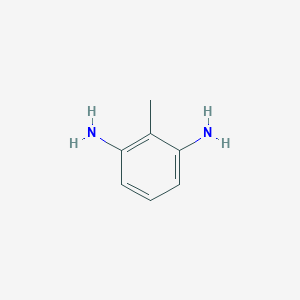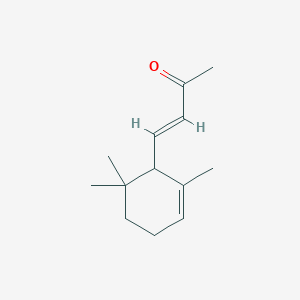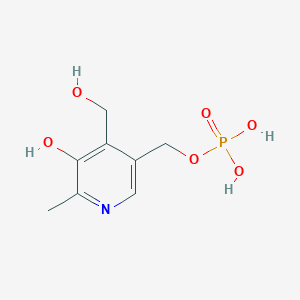
Pyridoxine phosphate
説明
Pyridoxine phosphate, also known as Pyridoxal 5’-phosphate (PLP), is the active form of vitamin B6. It comprises three natural organic compounds: pyridoxal, pyridoxamine, and pyridoxine . PLP acts as a coenzyme in over 100 enzymatic reactions, including the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine; and supporting immune function and brain health .
Synthesis Analysis
The synthesis of PLP is complex due to the presence of six possible vitamers of different structures . The key enzyme in the process is Pyridoxine 5’-phosphate synthase, which catalyzes a multistep ring closure reaction yielding PNP and inorganic phosphate . This is the last step in the de novo synthetic pathway .Molecular Structure Analysis
The molecular structure of Pyridoxine phosphate is quite complex. It is the active form of vitamin B6 and is a coenzyme in a variety of enzymatic reactions .Chemical Reactions Analysis
PLP is a versatile organic cofactor used to catalyze diverse reactions on amino acid, oxoacid, and amine substrates . It acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids .Physical And Chemical Properties Analysis
Pyridoxine phosphate is a white, crystal, soluble in water and heat-stable in both acidic and alkaline solutions . Its physical-chemical properties such as pKa, logP, logD, proton donor/acceptor quantity, solubility (g/l) were calculated with ACD/pKaDB program or obtained from Pub-Med physical/chemical properties database .科学的研究の応用
Enzymatic Reactions and Neurological Functions
Pyridoxine phosphate, particularly its active form pyridoxal phosphate, is crucial as a cofactor in over 100 enzyme-catalyzed reactions in the body. These reactions are significantly involved in synthesizing or catabolizing neurotransmitters. Neurological dysfunctions, including epilepsy, can arise from inadequate levels of pyridoxal phosphate in the brain, revealing its critical role in maintaining neurological health (Clayton, 2006).
Treatment of PNPO Deficiency
Pyridox(am)ine phosphate oxidase (PNPO) deficiency, a condition causing severe early infantile epileptic encephalopathy, responds to treatment with pyridoxal-5′-phosphate but not pyridoxine. This discovery highlights the importance of identifying the specific form of vitamin B6 needed for therapeutic interventions in such neurological disorders (Ware et al., 2014).
Neurological and Systemic Manifestations
Pyridox(am)ine 5'-phosphate oxidase deficiency, linked to pyridoxine phosphate, results in a range of neurological and systemic manifestations, including movement disorders, developmental delay, encephalopathy, and in some cases, reversible retinopathy. These diverse symptoms demonstrate the extensive influence of pyridoxine phosphate in various bodily functions (Guerriero et al., 2017).
Transport and Cellular Uptake
The transport of pyridoxine across cell membranes is a critical process for its biological functions. The isolation of Saccharomyces cerevisiae mutants that lost the ability to transport pyridoxine, pyridoxal, and pyridoxamine across the plasma membrane led to the discovery of TPN1, the first-known gene encoding a vitamin B6 transport protein. This finding is significant for understanding how cells take up and utilize pyridoxine and its derivatives (Stolz & Vielreicher, 2003).
Pyridoxine in Oncogenesis and Tumor Progression
Alterations in vitamin B6 metabolism, involving pyridoxal-5′-phosphate, have been linked with various human diseases, including cancer. High levels of vitamin B6 or its derivatives have been associated with improved outcomes in various cancers, indicating a potential role of pyridoxine phosphate in oncogenesis and tumor progression (Galluzzi et al., 2013).
将来の方向性
Recent studies have shown that some PLP-dependent enzymes are able to consume molecular oxygen transforming an amino acid into a carbonyl compound . This could have important implications in neurodegenerative states. Moreover, other recent reports revealed the existence of new oxidase activities catalyzed by new PLP enzymes . These new PLP activities could only scratch the surface on a wider and unexpected catalytic capability of PLP enzymes .
特性
IUPAC Name |
[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMFKWHIQZTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196278 | |
| Record name | Pyridoxine 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pyridoxine phosphate | |
CAS RN |
447-05-2 | |
| Record name | Pyridoxine 5′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxine 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 447-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridoxine 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridylmethyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG20W8WYLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




